molecular formula C5H7NO3S B1272659 3-Isocyanatotetrahydrothiophene 1,1-dioxide CAS No. 24373-66-8

3-Isocyanatotetrahydrothiophene 1,1-dioxide

Cat. No. B1272659
CAS RN: 24373-66-8
M. Wt: 161.18 g/mol
InChI Key: URFQKKJWHVHXSO-UHFFFAOYSA-N
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Description

3-Isocyanatotetrahydrothiophene 1,1-dioxide is a unique chemical compound with the empirical formula C5H7NO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-Isocyanatotetrahydrothiophene 1,1-dioxide is 161.18 g/mol . The SMILES string representation is O=C=NC1CCS(=O)(=O)C1 . The InChI representation is 1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.18 g/mol . It has a complexity of 257 and a topological polar surface area of 72 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

  • Chemical Synthesis

    • “3-Isocyanatotetrahydrothiophene 1,1-dioxide” is a chemical compound used in various chemical reactions .
    • The compound is often used as a building block in the synthesis of more complex molecules .
    • The specific methods of application or experimental procedures would depend on the particular reaction being carried out. In general, this compound would be combined with other reactants under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .
    • The outcomes of these reactions would also depend on the specific reaction being carried out. In general, the goal would be to produce a desired product in high yield and purity .
  • Synthesis of Thiophene Derivatives

    • Thiophene derivatives are important in various fields, including pharmacology and material science .
    • “3-Isocyanatotetrahydrothiophene 1,1-dioxide” can be used in the synthesis of thiophene derivatives through heterocyclization of S-containing alkyne substrates .
    • The methods of application or experimental procedures involve cyclization of readily available S-containing alkyne substrates .
    • The outcomes of these reactions include the efficient and selective synthesis of thiophene derivatives .

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-isocyanatothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQKKJWHVHXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378194
Record name 3-isocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isocyanatotetrahydrothiophene 1,1-dioxide

CAS RN

24373-66-8
Record name 3-isocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanato-1lambda6-thiolane-1,1-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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